N-(3-(ethyl(phenyl)amino)propyl)-1H-1,2,3-triazole-5-carboxamide
CAS No.: 1496380-35-8
Cat. No.: VC4575951
Molecular Formula: C14H19N5O
Molecular Weight: 273.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1496380-35-8 |
|---|---|
| Molecular Formula | C14H19N5O |
| Molecular Weight | 273.34 |
| IUPAC Name | N-[3-(N-ethylanilino)propyl]-2H-triazole-4-carboxamide |
| Standard InChI | InChI=1S/C14H19N5O/c1-2-19(12-7-4-3-5-8-12)10-6-9-15-14(20)13-11-16-18-17-13/h3-5,7-8,11H,2,6,9-10H2,1H3,(H,15,20)(H,16,17,18) |
| Standard InChI Key | XQESJPUXXXIVHX-UHFFFAOYSA-N |
| SMILES | CCN(CCCNC(=O)C1=NNN=C1)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
N-(3-(Ethyl(phenyl)amino)propyl)-1H-1,2,3-triazole-5-carboxamide (molecular formula: C₁₄H₁₉N₅O; molecular weight: 273.34 g/mol) features a triazole ring substituted at the 5-position with a carboxamide group and at the 1-position with a 3-(ethyl(phenyl)amino)propyl chain. Key physicochemical properties include:
| Property | Value |
|---|---|
| IUPAC Name | N-[3-(N-ethylanilino)propyl]-1H-1,2,3-triazole-5-carboxamide |
| SMILES | CCN(CCCNC(=O)C1=NNN=C1)C2=CC=CC=C2 |
| InChI Key | XQESJPUXXXIVHX-UHFFFAOYSA-N |
| Topological Polar Surface Area | 80.5 Ų |
The triazole ring’s dipole moment (≈5.1 D) and hydrogen-bonding capacity (N–H···O/N interactions) enable interactions with biological targets such as enzymes and receptors . The ethyl(phenyl)amino propyl side chain introduces hydrophobic and π-π stacking capabilities, critical for membrane permeability and target binding .
Synthesis and Structural Optimization
Click Chemistry-Based Synthesis
The compound’s synthesis likely follows established triazole formation protocols via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated for analogous structures . A proposed pathway involves:
-
Azide Preparation: Reaction of 3-(ethyl(phenyl)amino)propylamine with sodium azide and a halogenated precursor.
-
Alkyne Formation: Synthesis of a propiolamide derivative as the alkyne partner.
-
Cycloaddition: Cu(I)-mediated coupling to yield the triazole core .
Reaction conditions (e.g., solvent, catalyst loading) critically influence yield. For example, Avula et al. achieved 76–82% yields for similar triazoles using CuI/Et₃N in acetonitrile .
Comparative Synthetic Routes
Alternative methods include:
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| CuAAC | 76–82 | CuI, Et₃N, MeCN, RT | |
| Suzuki-Miyaura Coupling | 82–91 | Pd(OAc)₂, K₂CO₃, THF/H₂O |
The Suzuki-Miyaura approach enables diversification of aryl groups post-triazole formation, though it requires palladium catalysts and optimized heating .
Biological Activity and Mechanism
Carbonic Anhydrase-II Inhibition
Triazole analogs structurally related to N-(3-(ethyl(phenyl)amino)propyl)-1H-1,2,3-triazole-5-carboxamide exhibit inhibitory activity against carbonic anhydrase-II (CA-II), a therapeutic target for glaucoma and epilepsy . Key findings include:
-
IC₅₀ Values: Analogous compounds show IC₅₀ ranges of 13.8–35.7 µM, comparable to acetazolamide (18.2 µM) .
-
Structure-Activity Relationship (SAR): Polar substituents on the triazole-adjacent phenyl ring enhance activity by forming hydrogen bonds with CA-II’s zinc-coordinated active site .
Molecular docking studies suggest that the triazole’s N3 atom coordinates with Zn²⁺, while the carboxamide oxygen interacts with Thr199, mimicking sulfonamide inhibitors .
Computational and Spectroscopic Insights
Density Functional Theory (DFT) Analysis
DFT studies on related triazoles reveal:
-
Electrostatic Potential: Negative regions localized on triazole nitrogens and carboxamide oxygen, favoring electrophilic interactions .
-
HOMO-LUMO Gap: ≈4.2 eV, indicating moderate reactivity suitable for targeted drug design .
Molecular Docking
Docking into CA-II (PDB: 3HS4) predicts a binding energy of −8.2 kcal/mol, with key interactions:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume